molecular formula C12H12Cl2O6 B8039969 Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate

Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate

Cat. No.: B8039969
M. Wt: 323.12 g/mol
InChI Key: DCVPZAXQBCAPGP-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a phenoxy group substituted with dichloro and methoxy-oxoethoxy groups.

Preparation Methods

The synthesis of Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate typically involves multi-step organic reactions. One common method involves the esterification of 2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenol with methyl chloroacetate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: The dichloro groups on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate can be compared with other similar compounds such as:

    Methyl 2,2-dichloro-2-methoxyacetate: This compound is used in similar synthetic applications but lacks the phenoxy group, making it less versatile in certain reactions.

    2,5-Dichloro-4-(2-methoxy-2-oxoethoxy)phenol: This precursor compound shares structural similarities but lacks the ester functionality, limiting its applications in esterification reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVPZAXQBCAPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1Cl)OCC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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